![molecular formula C16H20N4 B2997235 N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine CAS No. 1807941-25-8](/img/structure/B2997235.png)
N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine
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Overview
Description
“N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine” is an organic intermediate . It belongs to the pyridine-based ligand, and pyridine ligands and their derivatives have the ability to donate sigma electrons and accept pi electrons. They can form stable complexes with various metals and are widely used in coordination chemistry .
Synthesis Analysis
The synthesis of “N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine” can be achieved in one step from 4,4’-linked pyridine amine and 1,4-dibromobenzene . Another synthesis method involves the condensation of 2-acetyl pyridine and 1,4-diaminobenzene .Molecular Structure Analysis
The crystal structure of “N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine” has been studied . The molecule has a monoclinic structure with space group P 2 1 / n (no. 14). The unit cell dimensions are a = 7.8951 (5) Å, b = 9.9303 (7) Å, c = 10.5446 (7) Å, β = 105.508 (7)°, and V = 796.61 (10) Å 3 .Chemical Reactions Analysis
“N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine” has been used as a catalyst in copper-based atom transfer radical polymerizations (ATRP) of methyl methacrylate (MMA) and styrene (S) . The apparent rate constant values of ATRP of MMA with CuCl/BPEBD catalyst system in toluene were found to be between 2.10 × 10 −5 and 9.83 × 10 −5 s −1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine” have been characterized by various spectroscopic techniques . The IR spectrum shows characteristic absorption bands, and the 1H-NMR spectrum provides information about the proton environment in the molecule .Scientific Research Applications
Catalyst in Atom Transfer Radical Polymerizations (ATRP)
“N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine” has been synthesized and investigated for its efficiency as a catalyst in Cu-based atom transfer radical polymerizations (ATRP) of methyl methacrylate (MMA) and styrene (S). The study found that the compound showed good control over ATRP in general .
Synthesis of Polymers
The compound has been used in the synthesis of polymers with predetermined molecular weight, narrow molecular weight distribution as well as desired composition and molecular architecture .
Anti-Fibrosis Activity
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of these compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Inhibition of Collagen Expression
Compounds synthesized using “N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine” effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Organic Intermediate
“N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine” is an organic intermediate that can be prepared from 4,4’-linked pyridine amine and 1,4-dibromobenzene .
Ligand for Metal Complexes
The compound belongs to the pyridine-based ligand. Pyridine ligands and their derivatives have the ability to donate sigma electrons and accept pi electrons, and can form stable complexes with various metals. They are widely used chelating ligands in coordination chemistry .
Mechanism of Action
Mode of Action
It’s known that the compound forms a crystal structure with intermolecular hydrogen bonds, where n in the amide group acts as a donor and n atom in the pyridine ring acts as an acceptor .
Biochemical Pathways
The biochemical pathways affected by N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine are currently unknown
Result of Action
It’s known that the compound forms a crystal structure with intermolecular hydrogen bonds, which could potentially influence its interactions at the molecular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action.
properties
IUPAC Name |
1-N,4-N-dipyridin-2-ylcyclohexane-1,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-3-11-17-15(5-1)19-13-7-9-14(10-8-13)20-16-6-2-4-12-18-16/h1-6,11-14H,7-10H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUYRMUGQQUUOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=CC=CC=N2)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine |
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